
5-chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Descripción
This compound is a pyridinecarboxamide derivative featuring a 5-chloro-substituted pyridine core, a 2,6-dichlorobenzyl group at position 1, and an N-(2,4-difluorophenyl)carboxamide moiety at position 2. Its structure combines halogenated aromatic groups with a dihydropyridinone scaffold, a design common in agrochemicals and pharmaceuticals.
Propiedades
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3F2N2O2/c20-10-6-12(18(27)25-17-5-4-11(23)7-16(17)24)19(28)26(8-10)9-13-14(21)2-1-3-15(13)22/h1-8H,9H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZFHPXJDWULA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-Chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, a compound with the CAS number 339023-83-5, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 443.66 g/mol. The structure features multiple halogen substituents which may enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H11Cl3F2N2O2 |
Molar Mass | 443.66 g/mol |
CAS Number | 339023-83-5 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, a series of related compounds demonstrated effectiveness against gram-positive bacteria and mycobacteria, with some derivatives showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Key Findings:
- Compounds in the same chemical class showed higher antibacterial efficacy than traditional antibiotics like ampicillin and isoniazid.
- The lipophilicity of these compounds plays a crucial role in their antimicrobial effectiveness, influencing absorption and distribution in biological systems.
Cytotoxicity Studies
Cytotoxicity assessments on cancer cell lines have shown that certain derivatives of pyridinecarboxamides possess notable anticancer properties. In vitro studies revealed that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal mammalian cells .
Table of Cytotoxicity Results:
Compound ID | Cancer Cell Line Tested | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | MCF-7 | 5.3 | >10 |
Compound B | HeLa | 4.8 | >8 |
Compound C | A549 | 6.0 | >12 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of halogen atoms at specific positions on the aromatic rings enhances biological activity. For example:
- Chloro and Fluoro Substituents: These groups increase lipophilicity and may improve binding affinity to biological targets.
- Pyridine Ring: The dihydropyridine structure contributes to the overall stability and reactivity of the compound.
Case Studies
In a recent study published in PMC, a series of synthesized pyridinecarboxamides were evaluated for their biological activities. The findings highlighted that compounds with similar structural motifs as this compound showed promising results against various pathogens and cancer cell lines .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
5-Chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS 242797-25-7)
- Structural Differences : The benzyl group here is substituted at the 2,4-dichloro positions (vs. 2,6-dichloro in the main compound), and the carboxamide is attached to a 3,5-dichlorophenyl group (vs. 2,4-difluorophenyl).
- Implications : The 2,4-dichlorobenzyl group may alter steric bulk and electronic properties compared to the 2,6-dichloro isomer. The 3,5-dichlorophenyl substituent introduces additional chlorine atoms, increasing hydrophobicity (higher logP) compared to the difluorophenyl group, which could reduce solubility .
5-Chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS 339008-86-5)
- Structural Differences : The benzyl group is substituted at 3,4-dichloro positions, shifting the halogen placement to adjacent positions on the aromatic ring.
- Implications: The 3,4-dichloro configuration may enhance electron-withdrawing effects and alter binding interactions in biological systems compared to the 2,6-dichloro analog.
Carboxamide and Pyridine Core Modifications
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
- Structural Differences : Replaces the 2,6-dichlorobenzyl group with a 3-(trifluoromethyl)benzyl group and introduces a 6-oxo (vs. 2-oxo) pyridine core.
- The 6-oxo pyridine core alters tautomerization and hydrogen-bonding patterns, which may influence target affinity .
5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid (CAS 338977-77-8)
- Structural Differences : Lacks the N-(2,4-difluorophenyl)carboxamide, instead terminating in a carboxylic acid group.
- Implications: The carboxylic acid moiety increases polarity (lower logP: 3.8 vs. estimated higher logP for carboxamide derivatives) and hydrogen-bond donor capacity, which could enhance solubility but reduce membrane permeability .
Data Table: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
Answer: The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. Key considerations include:
- Reagent Selection : Use of catalysts (e.g., DCC for amide bond formation) and temperature control (e.g., 60–80°C for cyclization steps) to avoid side reactions .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
- Purification Methods : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. How can researchers validate the structural integrity of this compound?
Answer: Use a combination of analytical techniques:
Q. What preliminary biological assays are recommended to assess its activity?
Answer:
- In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC values) and fungal strains (Candida spp.) via broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from assay conditions or structural variability. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified) and reagent batches .
- Metabolite Profiling : LC-MS/MS to identify degradation products interfering with activity .
- Comparative SAR Analysis : Test analogs (e.g., replacing 2,6-dichlorobenzyl with 4-fluorobenzyl) to isolate substituent effects .
Q. What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- DFT Calculations : Predict electron distribution at the dihydropyridine ring to explain redox activity .
- ADMET Prediction : SwissADME or ADMETlab 2.0 to optimize solubility and reduce hepatotoxicity .
Q. How can enantiomeric purity impact pharmacological outcomes?
Answer: The compound’s stereochemistry (e.g., at the pyridine ring) affects target binding. Methodological approaches:
- Chiral HPLC : Use Chiralpak IG-3 columns (mobile phase: hexane/isopropanol, 85:15) to separate enantiomers .
- Pharmacokinetic Profiling : Compare AUC and t₁/₂ of enantiomers in rodent models to identify optimal isomers .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.